C.I. Acid brown 121
Description
Contextualization within Acid Dye Chemistry and Industrial Significance
Acid dyes are water-soluble anionic dyes that are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon and modified acrylics. hinadyechem.com Their application typically occurs in a neutral to acidic dyebath, where an acid like acetic or citric acid is used to facilitate the dyeing process. hinadyechem.comleatherdyes.net The mechanism of attachment to the fiber involves the formation of salt linkages between the anionic groups present in the dye molecule and the cationic groups within the fiber. hinadyechem.com
C.I. Acid Brown 121 holds a specific place within this class of dyes. It is recognized for its utility in achieving dark brown shades on various substrates, most notably leather. hinadyechem.comcolorantsgroup.com Its industrial significance is underscored by its inclusion in the product catalogs of numerous dye manufacturers and suppliers. worlddyevariety.comkhushidyechem.com The dye is often used in formulations to achieve high dye exhaustion rates, meaning more of the dye is transferred from the dye bath to the material, resulting in less waste and more efficient coloring. google.commeghadyes.com
Classification and Structural Characteristics of this compound
Chemically, this compound is classified as a trisazo dye, which indicates the presence of three azo (–N=N–) groups in its molecular structure. worlddyevariety.comekb.eg This structural feature is fundamental to its color and dyeing properties. The Colour Index (C.I.) designation for this dye is 33520. worlddyevariety.comkhushidyechem.com
The molecular formula of this compound is C28H16N8Na2O14S2, and it has a molecular weight of 798.58 g/mol . worlddyevariety.comkhushidyechem.com Its CAS Registry Number, a unique identifier for chemical substances, is 6487-04-3. worlddyevariety.comchemicalbook.com The structure contains multiple aromatic rings and sulfonic acid groups, which contribute to its water solubility and its affinity for protein and polyamide fibers.
The synthesis of this compound involves a multi-step diazotization and coupling process. worlddyevariety.comchemicalbook.com It begins with the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol. worlddyevariety.comchemicalbook.com Separately, 4-Nitrobenzenamine is diazotized. The resulting products are then coupled with the diazo of 2-Amino-4-nitrophenol to form the final trisazo dye. worlddyevariety.comchemicalbook.com In terms of its physical properties, it appears as a dark yellow-light brown powder and is soluble in water, forming a brown solution. worlddyevariety.comguidechem.com When subjected to strong sulfuric acid, it produces a wine color, which precipitates as a brown solid upon dilution. worlddyevariety.comchemicalbook.com In an aqueous solution, the addition of strong hydrochloric acid results in a brown precipitate, while a dilute sodium hydroxide (B78521) solution turns it red-brown. worlddyevariety.comchemicalbook.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Acid Brown 121 |
| C.I. Number | 33520 |
| CAS Number | 6487-04-3 |
| Molecular Formula | C28H16N8Na2O14S2 |
| Molecular Weight | 798.58 g/mol |
| Chemical Class | Trisazo |
| Physical Appearance | Brown Powder |
| Solubility | Soluble in water |
Historical Development and Evolution of Research on Azo Dyes
The history of azo dyes dates back to the mid-19th century, with the first discoveries being made in the 1850s and 1860s. cdnsciencepub.comjchemrev.com The German chemist Johann Peter Griess discovered the diazo reaction in 1858, a pivotal moment that laid the groundwork for the synthesis of a vast array of azo dyes. britannica.com The first azo dyes to be commercially manufactured were Aniline Yellow in 1861 and Bismarck Brown in 1863. cdnsciencepub.com
The development of azo dyes revolutionized the dye industry, offering a wide range of vibrant colors that were often more lightfast and easier to apply than the natural dyes used previously. cdnsciencepub.com The success of these synthetic dyes is attributed to their straightforward synthesis, structural diversity, and high molar extinction coefficients. ekb.eg By the late 19th century, azo dyes had become the largest and most important class of synthetic dyes, a position they still hold today, accounting for a significant portion of all organic dyes produced globally. cdnsciencepub.com
Early research focused on expanding the color palette and improving the fastness properties of these dyes. The discovery that certain azo dyes could directly dye cotton without the need for a mordant, such as Congo Red in 1884, was a major breakthrough. ekb.egbritannica.com Over the years, continuous research has led to the development of thousands of different azo dyes with tailored properties for various applications, including textiles, leather, paper, and food coloring. ekb.egcdnsciencepub.com
Structure
2D Structure
Properties
CAS No. |
6487-04-3 |
|---|---|
Molecular Formula |
C28H16N8Na2O14S2 |
Molecular Weight |
798.6 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
OJFUEILETDLNQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for C.i. Acid Brown 121
Fundamental Principles of Azo Coupling Reactions in C.I. Acid Brown 121 Synthesis
The formation of this compound relies on the fundamental principles of azo coupling, a cornerstone of synthetic organic chemistry for dye production. numberanalytics.com This process involves two key reaction stages: diazotization and azo coupling. jchemrev.com
Diazotization: The first step is the conversion of a primary aromatic amine, referred to as the diazo component, into a diazonium salt. canada.ca This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures. numberanalytics.comcanada.ca The resulting diazonium salt is a highly reactive electrophile. numberanalytics.com
Azo Coupling: The second stage is the azo coupling reaction, which is an electrophilic aromatic substitution. numberanalytics.com The highly reactive diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component. numberanalytics.comcanada.ca Typical coupling components include phenols, naphthols, and aromatic amines. jchemrev.comwikipedia.org The reaction with phenols is generally faster at a high pH. wikipedia.org The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents, often occurring at the para position unless it is already occupied, in which case ortho coupling occurs at a slower rate. wikipedia.org
Precursor Chemistry and Reaction Pathways for this compound Formation
The synthesis of this compound involves a specific sequence of reactions with carefully selected precursors. worlddyevariety.com The manufacturing process is a multi-step synthesis that builds the complex trisazo structure. worlddyevariety.com
The synthesis involves the following key steps:
First Diazotization and Coupling: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid is diazotized. worlddyevariety.com This diazonium salt is then coupled with resorcinol. worlddyevariety.com
Second Diazotization: 4-Nitrobenzenamine is diazotized separately. worlddyevariety.com
Second Coupling: The product from the first coupling reaction is then coupled with the diazotized 4-nitrobenzenamine. worlddyevariety.com
Third Diazotization and Coupling: The resulting disazo compound's product is then coupled with diazotized 2-Amino-4-nitrophenol. worlddyevariety.com
This sequence of diazotization and coupling reactions builds the final trisazo structure of this compound.
Optimization of Synthesis Parameters for Enhanced Yield and Purity
The efficiency and quality of this compound synthesis are highly dependent on the optimization of several reaction parameters. Key factors that influence the yield and purity of the final product include temperature, pH, and reactant concentrations.
Temperature: Diazotization reactions are typically carried out at low temperatures, often between 0-5 °C, because diazonium salts are unstable at room temperature. canada.ca Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to reduced yield and the formation of impurities.
pH: The pH of the reaction medium is critical for both the diazotization and the coupling steps. Diazotization is performed in a strongly acidic medium to generate the nitrous acid in situ and to stabilize the diazonium salt. numberanalytics.com Conversely, the coupling reaction's optimal pH depends on the nature of the coupling component. For phenols, the coupling is faster at a higher pH, while for amines, it is often carried out under weakly acidic or neutral conditions. wikipedia.org Careful control of pH at each stage is essential to ensure the desired reaction proceeds efficiently and to minimize side reactions. For instance, in the synthesis of other azo dyes, pH is controlled by the addition of substances like sodium acetate (B1210297) or sodium hydroxide (B78521). upce.cz
Reactant Concentration and Stoichiometry: The molar ratio of the reactants plays a significant role in maximizing the product yield and minimizing the formation of byproducts. Precise control over the stoichiometry of the diazo component, the coupling component, and the nitrosating agent is necessary.
Table 1: Key Parameters for Optimization in Azo Dye Synthesis
| Parameter | Importance | Typical Conditions |
|---|---|---|
| Temperature | Prevents decomposition of diazonium salt. canada.ca | 0-5 °C for diazotization. canada.ca |
| pH | Controls reaction rate and selectivity. wikipedia.org | Acidic for diazotization, alkaline for phenol (B47542) coupling. numberanalytics.comwikipedia.org |
| Reactant Ratio | Affects yield and purity. | Stoichiometric control is crucial. |
| Mixing | Ensures homogeneity and efficient reaction. | Intensive stirring is often required. upce.cz |
Innovative Approaches in Green Synthesis of Azo Dyes
Traditional methods for synthesizing azo dyes often involve harsh conditions and the use of hazardous chemicals, leading to environmental concerns. longdom.org In response, significant research has focused on developing greener and more sustainable synthetic routes. longdom.orgrsc.org
Solvent-Free Synthesis: One promising approach is the use of solvent-free reaction conditions, often employing grinding techniques at room temperature. longdom.orgrsc.org This method, sometimes referred to as "grindstone chemistry," can lead to high conversions, simplified workup procedures, and reduced waste. longdom.org
Green Catalysts: The use of environmentally benign and reusable catalysts is another key area of innovation. Examples include:
Solid Acid Catalysts: Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been used to facilitate diazotization and coupling reactions under mild, solvent-free conditions. rsc.orgresearchgate.net
Biocatalysts: Baker's yeast has been explored as an eco-friendly catalyst for the synthesis of azo dyes, avoiding the need for strong acids or bases. lmaleidykla.lt
These green methodologies aim to overcome the limitations of conventional methods, such as the use of large amounts of acid, the instability of diazonium salts, and the generation of toxic waste. rsc.orgresearchgate.net The development of such processes is crucial for the future of sustainable dye manufacturing.
Mechanistic Investigations of C.i. Acid Brown 121 Interactions and Applications
Adsorption Mechanisms of C.I. Acid Brown 121 on Various Substrates
The removal of acid dyes from wastewater is a significant environmental concern, and adsorption has been proven to be an effective method for this purpose. The efficiency of adsorption is influenced by factors such as temperature, pH, and the nature of the adsorbent material. redalyc.org
Sorption Kinetics and Equilibrium Studies
The study of sorption kinetics is crucial for understanding the rate at which a dye is removed from a solution and the mechanism of adsorption. Several models are used to analyze the adsorption process, including pseudo-first-order and pseudo-second-order kinetics. For instance, in the dyeing of nylon 6 fabric with C.I. Acid Yellow 23, the adsorption kinetics were found to fit the pseudo-second-order model well, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net
Equilibrium studies, often described by isotherms like the Langmuir and Freundlich models, provide information about the adsorption capacity of the adsorbent. Research on the adsorption of acid dyes on various materials, such as soybean meal and fish scales, has shown that the adsorption capacity can be significantly influenced by pH. redalyc.orgdeswater.com For example, the adsorption capacity of fish scales for Acid Blue 121 decreased as the initial pH increased from 2.0 to 5.0. deswater.com
Table 1: Kinetic Models for Adsorption of Acid Dyes
| Kinetic Model | Description | Applicability |
|---|---|---|
| Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Often used but may not provide the best fit for the entire adsorption process. |
Role of Surface Chemistry and Electrostatic Interactions
The surface chemistry of the adsorbent and the electrostatic interactions between the adsorbent and the dye are paramount in the adsorption process. The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. redalyc.org
For anionic dyes like this compound, adsorption is generally favored at lower pH values. In an acidic medium, the surface of many adsorbents becomes positively charged due to the protonation of functional groups. This positive charge attracts the negatively charged anionic dye molecules, enhancing adsorption through electrostatic interactions. deswater.comwecmelive.com As the pH increases, the surface of the adsorbent may become negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. deswater.com
The point of zero charge (pHPZC) of an adsorbent is the pH at which its net surface charge is zero. For pH values below the pHPZC, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes. Conversely, at pH values above the pHPZC, the surface is negatively charged, hindering the adsorption of anionic dyes. deswater.com
Application in Textile and Leather Dyeing: Mechanistic Perspectives
This compound is utilized in the dyeing of nitrogenous fibers, which include natural proteins like wool and silk, and synthetic polyamides like nylon. meghadyes.comchinainterdyes.com The dyeing process is a complex interplay of dye diffusion, adsorption, and fixation, all of which are influenced by the dye bath conditions.
Dyeing Mechanisms on Nitrogenous Fibers (Wool, Silk, Nylon)
The dyeing of nitrogenous fibers with acid dyes is primarily governed by ionic interactions. scribd.com These fibers contain amino groups (-NH2) which, in an acidic dye bath, become protonated to form positively charged ammonium (B1175870) groups (-NH3+). scribd.comarunayaorganics.com this compound, being an anionic dye, carries a negative charge in solution. meghadyes.com The electrostatic attraction between the positively charged fiber and the negatively charged dye anion is the principal mechanism for dye uptake. scribd.com
The dyeing process can be described in several phases:
Diffusion: The dye molecules move from the bulk solution to the surface of the fiber. ijche.com
Adsorption: The dye molecules are adsorbed onto the fiber surface. ijche.com
Fixation: The dye molecules diffuse into the fiber and are fixed through ionic bonds, as well as weaker forces like hydrogen bonds and van der Waals forces. scribd.comijche.com
The strength of the acid used in the dye bath can influence the dyeing process. Strong acids lead to a high rate of exhaustion but may result in poor leveling, while weaker acids or ammonium salts provide better leveling properties. scribd.com
Influence of Auxiliary Agents and Dye Bath Chemistry
Various auxiliary agents are added to the dye bath to control the dyeing process and achieve the desired results. textileengineering.net These include:
Acids: Acetic acid or sulfuric acid are used to maintain the acidic pH required for the protonation of the fiber's amino groups. meghadyes.comgeorgeweil.com The gradual decrease of pH during the dyeing process can lead to better levelness and high exhaustion. researchgate.net
Salts: Electrolytes like sodium chloride or sodium sulfate (B86663) can be used. niscpr.res.in In some cases, increasing salt concentration can inhibit dye exhaustion. researchgate.net The presence of salts can also affect the decolonization time of dye effluents. niscpr.res.inresearchgate.net
Leveling Agents: These are surfactants that help to ensure uniform dyeing by slowing down the initial rapid uptake of the dye. textileengineering.netbluelakechem.com They can compete with the dye for sites on the fiber, promoting a more even distribution.
Sequestering Agents: These agents bind to metal ions in the water, such as calcium and magnesium, which can otherwise interfere with the dyeing process and affect the final color. bluelakechem.com
The pH of the dye bath is a critical parameter. For acid dyes on protein fibers, an acidic pH is essential for the formation of ionic bonds between the dye and the fiber. scribd.comwoolwise.com The optimal pH range can vary depending on the specific dye and fiber being used. woolwise.com
Table 2: Influence of Dye Bath Auxiliaries on Acid Dyeing
| Auxiliary Agent | Function | Mechanism of Action |
|---|---|---|
| Acids (e.g., Acetic Acid, Sulfuric Acid) | Lowers pH to facilitate dyeing. meghadyes.com | Protonates amino groups in the fiber, creating positive sites for anionic dye binding. scribd.com |
| Salts (e.g., Sodium Chloride, Sodium Sulfate) | Can act as an exhausting or retarding agent. niscpr.res.in | Affects the electrostatic interactions and solubility of the dye in the bath. researchgate.netniscpr.res.in |
| Leveling Agents | Promotes even and uniform dyeing. textileengineering.net | Competes with the dye for fiber sites, slowing down and controlling the rate of dye uptake. |
Structure-Performance Relationships in Dye Fixation and Fastness
The chemical structure of this compound, a trisazo dye, plays a significant role in its dyeing performance, including its fixation and fastness properties. worlddyevariety.com The presence of multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H) in the dye molecule influences its substantivity, solubility, and the strength of its interaction with the fiber.
The fastness properties of a dyeing, such as its resistance to washing, light, and perspiration, are determined by the stability of the bonds formed between the dye and the fiber, as well as the state of the dye within the fiber. Strong ionic bonds contribute significantly to good wash fastness. google.com The size and shape of the dye molecule can also affect its ability to penetrate the fiber and its subsequent fastness. Larger molecules may have better wash fastness but might exhibit poorer leveling properties.
The lightfastness of a dyeing is related to the ability of the dye molecule to withstand photochemical degradation. The specific chromophoric system and the presence of certain functional groups in the dye structure are key determinants of its lightfastness. For this compound, the light and perspiration fastness are reported to be moderate. appexdyestuff.co.in
Environmental Transformation and Degradation Pathways of C.i. Acid Brown 121
Environmental Distribution and Persistence of C.I. Acid Brown 121
Azo dyes, including this compound, are recognized as significant environmental contaminants due to their resistance to natural degradation and tendency to bioaccumulate. gsconlinepress.comgsconlinepress.com These compounds are considered xenobiotic, meaning they are foreign to biological systems and often resist biodegradation. gsconlinepress.comnih.gov The complex aromatic molecular structure of these dyes contributes to their stability against heat, ultraviolet light, and microbial attack. mdpi.com
Once released into aquatic ecosystems, these dyes can persist and travel along both water and soil pathways, potentially entering the food chain. mdpi.com The primary environmental concern is their persistence and the formation of hazardous byproducts. gsconlinepress.comgsconlinepress.com Anaerobic degradation of azo dyes in sediments can lead to the cleavage of the azo bonds, producing aromatic amines, which are often more toxic and carcinogenic than the parent dye molecule. gsconlinepress.comijrrjournal.com The stability of azo dyes means they can remain in the environment for extended periods, posing risks to aquatic flora and fauna by impeding photosynthesis and increasing the water's biochemical and chemical oxygen demand. gsconlinepress.comgsconlinepress.comijrrjournal.com
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). hydrogenlink.com These methods are particularly effective for degrading complex and recalcitrant molecules like this compound.
The Fenton process is an AOP that uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to generate powerful hydroxyl radicals, which can oxidize and mineralize organic pollutants. This method has proven effective for the degradation of various azo dyes. Research on monoazo dyes like Acid Red 8 and Acid Blue 92 has shown that degradation is highly dependent on pH, with an optimal pH of 3 being most effective. At this pH, the generation of hydroxyl radicals is most efficient.
The ratio of H₂O₂ to Fe²⁺ is a critical parameter, with studies on several monoazo dyes indicating a maximum degradation rate at a ratio of 1. The Fenton process typically involves two stages: an initial rapid degradation phase followed by a slower reaction stage. hydrogenlink.com While the process can successfully destroy the dye's molecular structure and remove color, complete mineralization into harmless products like CO₂ and water is not always achieved. hydrogenlink.com
| Dye | Optimal pH | Optimal H₂O₂/Fe²⁺ Ratio | Reference |
|---|---|---|---|
| Acid Orange 8 | 3 | 1 | |
| Acid Red 8 | 3 | 1 | |
| Acid Blue 92 | 3 | 1 | |
| Acid Blue 161 | 3 | 1 |
Ozonation is a highly effective AOP for treating textile wastewater. pinnacleozone.comnih.gov Ozone (O₃) is a powerful oxidizing agent that rapidly breaks the chemical bonds of dye molecules, particularly the chromophores responsible for color. pinnacleozone.comoxytrading.co.uk This process leads to rapid decolorization and a reduction in Chemical Oxygen Demand (COD). nih.gov A key benefit of ozonation is its ability to break down complex, non-biodegradable dye molecules into smaller, more biodegradable species, which can enhance the efficiency of subsequent biological treatment stages. pinnacleozone.comnih.govspartanwatertreatment.com
Studies have demonstrated high color removal rates (95-99%) in textile effluents after ozonation. nih.gov For instance, the catalytic ozonation of a similar dye, Acid Brown 14, achieved a decolorization efficiency of 97.25% at pH 9 after 60 minutes. The process also reduced the COD by 58.9%. Combining ozonation with electrolysis (ozone-electrolysis) or UV light can further enhance degradation efficiency. ascelibrary.orgresearchgate.net
Photocatalytic degradation utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source to generate reactive oxygen species (ROS) that break down organic pollutants. acs.orgnih.govresearchgate.net The general mechanism involves the excitation of the catalyst by photons with energy greater than its band gap, creating electron-hole pairs. acs.orgnih.govmdpi.com These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). mdpi.commdpi.com
These ROS then attack the dye molecules adsorbed on the catalyst's surface, leading to their degradation. acs.org The degradation can occur through two primary pathways:
Direct Mechanism: The photo-generated holes and electrons directly react with the dye molecule, causing its oxidation or reduction. researchgate.net
Indirect Mechanism: The holes and electrons react with water and oxygen to form ROS, which then degrade the dye molecule. acs.orgresearchgate.net
Research on the degradation of an acid brown dye using CuFe₂O₄–TiO₂–Ag nanocomposites demonstrated the effectiveness of this method under both UV and visible light. researchgate.net The efficiency of photocatalysis is influenced by several factors, including pH, catalyst loading, and initial dye concentration. acs.orgnih.govnih.gov Acidic conditions are often favorable for the degradation of acid dyes. nih.govnih.gov
| Catalyst | Dye Type | Key Finding | Reference |
|---|---|---|---|
| TiO₂ P25 Degussa | Azo Dyes (Reactive Black 5, Reactive Red 239) | Optimal catalyst amount was 0.1 g/L; degradation favored in acidic solutions. 99% degradation achieved in 120 mins. | nih.gov |
| CuFe₂O₄–TiO₂–Ag nanocomposite | Acid Brown | Effective degradation under both UV and visible light irradiation. | researchgate.net |
| nano-Kaolin–TiO₂ | Acidic Dyes (Congo Red) | Best removal efficiency (99%) at pH 5 under sunlight irradiation. | nih.gov |
| TiO₂@rGO | Methylene Blue, Rhodamine B | Nanocomposite showed over 99% degradation for RhB after 120 mins under solar-like radiation. | mdpi.com |
Electrochemical treatment, particularly anodic oxidation, is a promising technology for the remediation of dye-containing wastewater. ascelibrary.org This method can degrade pollutants through two main mechanisms:
Direct Anodic Oxidation: Dye molecules are directly oxidized on the surface of the anode by transferring electrons. ascelibrary.org
Indirect Oxidation: Strong oxidizing agents, such as chlorine, hypochlorite, or hydroxyl radicals, are generated in-situ during electrolysis and subsequently react with and degrade the dye molecules. ascelibrary.orgnih.govacs.org This is often the dominant process in textile wastewaters that contain chloride ions. ascelibrary.org
The effectiveness of electrochemical oxidation is influenced by parameters such as the anode material, current density, pH, and the type of supporting electrolyte present in the wastewater. acs.orgdeswater.comiwaponline.com Studies have shown that for acid dyes, a lower initial pH can lead to faster and more efficient color removal. deswater.com Graphite and Ti/RuO₂-TiO₂ are commonly used as anode materials. acs.orgresearchgate.net While effective for color and COD removal, a key consideration is energy consumption and the potential formation of toxic chlorinated organic byproducts if not properly controlled. acs.org
Biotransformation and Microbial Degradation of this compound
Biotransformation offers a cost-effective and environmentally friendly approach to treating azo dye effluents. nih.govijcmas.com A wide range of microorganisms, including bacteria, fungi, and yeasts, are capable of decolorizing and degrading these synthetic compounds. ijcmas.comnih.gov Bacteria, in particular, are of significant interest due to their fast growth rates and metabolic versatility. nih.gov
The microbial degradation of azo dyes is typically a two-stage process:
Reductive Cleavage: Under anaerobic or microaerophilic (low oxygen) conditions, bacteria utilize enzymes, primarily azoreductases, to cleave the electron-deficient azo bonds (–N=N–). nih.govnih.govjazindia.com This initial step breaks down the dye's chromophore, resulting in decolorization and the formation of intermediate aromatic amines. nih.govnih.gov
Aerobic Mineralization: The aromatic amines produced in the first stage are often colorless but can still be toxic. nih.gov These intermediates are then typically degraded further under aerobic conditions, where different microbial enzymes break down the aromatic rings, leading to complete mineralization into carbon dioxide, water, and inorganic ions. ijcmas.comnih.gov
A bacterial consortium of Providencia rettgeri and Pseudomonas sp. showed 98-99% decolorization of several azo dyes under a sequential microaerophilic/aerobic process, which also prevented the accumulation of toxic amines. nih.gov In another study, Pseudomonas aeruginosa was found to be highly efficient in degrading the dye Brown 706, with optimal conditions identified as a pH of 7 and a temperature of 37°C. mdpi.com
| Parameter | Optimal Value | Degradation Efficiency | Microorganism | Reference |
|---|---|---|---|---|
| Temperature | 37°C | 40.75% | Pseudomonas aeruginosa | mdpi.com |
| pH | 7 | ~40% | Pseudomonas aeruginosa | mdpi.com |
Aerobic and Anaerobic Biodegradation Pathways
The biodegradation of azo dyes, including this compound, is highly dependent on the presence or absence of oxygen. Generally, the complex structure and electron-withdrawing groups of azo dyes make them resistant to degradation under aerobic conditions. nih.govresearchgate.net The primary mechanism for the biological breakdown of these compounds occurs under anaerobic (oxygen-deficient) conditions.
The initial and rate-limiting step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). nih.govmdpi.com This process is facilitated by a variety of microorganisms that produce non-specific enzymes such as azoreductases. nih.govmdpi.com This enzymatic action breaks the dye molecule into smaller, colorless, and potentially hazardous aromatic amines. researchgate.netnih.gov While azo dyes themselves are generally too large to pass through cell membranes, the anaerobic reduction can occur extracellularly with the help of mediators or at the cell surface.
In contrast, aerobic degradation pathways are generally ineffective at cleaving the azo bond. nih.gov However, once the azo bond is broken anaerobically, the resulting aromatic amines can sometimes be further degraded or mineralized by aerobic microorganisms. epa.gov This often involves ring-hydroxylating dioxygenases or monooxygenases that open up the aromatic ring, eventually converting the intermediates into carbon dioxide, water, and mineral salts. mdpi.comepa.gov Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete biodegradation of azo dyes.
Interactive Data Table: Comparison of Biodegradation Conditions
Enzymatic Decolorization and Detoxification (e.g., Laccases)
An alternative to microbial degradation is the use of isolated enzymes, which offers a more controlled and often faster method for dye decolorization. Among these, oxidoreductive enzymes, particularly laccases and peroxidases, have garnered significant attention. researchgate.netijplantenviro.com
Laccases are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and other aromatic compounds by reducing molecular oxygen to water. researchgate.netsemanticscholar.org Unlike the anaerobic reductive pathway that produces toxic aromatic amines, the laccase-mediated mechanism is oxidative. ijplantenviro.com It involves the generation of phenoxy radicals from the dye molecule, which can lead to cleavage of the chemical structure without forming the corresponding amines. ijplantenviro.com This process often results in significant detoxification. Laccase-treated samples have shown substantial reductions in toxicity and improvements in water quality metrics. researchgate.net
The efficiency of laccases can be limited by the specific structure of the dye. However, the substrate range of laccases can be expanded by using small organic molecules known as redox mediators. These mediators are oxidized by the laccase and, in their oxidized form, can then react with the dye molecule, effectively shuttling electrons and enabling the degradation of more complex structures.
Interactive Data Table: Enzymatic Degradation Mechanisms
Formation and Fate of Aromatic Amine Metabolites
The most significant environmental concern regarding the degradation of azo dyes like this compound is the formation of aromatic amines through reductive cleavage. researchgate.netnih.gov These metabolites are often more toxic, mutagenic, and carcinogenic than the parent dye molecule. researchgate.netnih.gov
Based on the known manufacturing process of this compound, which involves the coupling of diazotized amines with aromatic couplers, the reductive cleavage of its three azo bonds would be expected to release several aromatic amines. chemicalbook.com The parent compounds used in its synthesis include 2-Amino-4-nitrophenol, 4-Nitrobenzenamine, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, and resorcinol. chemicalbook.com Upon reduction of both the azo bonds and the nitro groups, the following aromatic amines would be formed:
2,4-Diaminophenol (from 2-Amino-4-nitrophenol)
p-Phenylenediamine (from 4-Nitrobenzenamine)
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
An amino derivative of Resorcinol
The fate of these aromatic amines in the environment is varied. They are generally more water-soluble and mobile than the original dye. While some can be degraded further by aerobic bacteria, many are persistent and can accumulate in anaerobic environments like sediments. researchgate.net The presence of these compounds in treated effluents poses a direct risk to aquatic life and human health. nih.govnih.gov
Environmental Risk Assessment Methodologies for Azo Dyes
Environmental risk assessment for azo dyes is a complex process that must evaluate not only the parent compound but also its potential degradation products. The primary concern is the potential for the dye to be cleaved into harmful aromatic amines, which may be known carcinogens. nih.govnih.gov
A standard risk assessment framework involves several key steps:
Hazard Identification : This step involves identifying the potential adverse effects of the substance. For azo dyes, this includes the toxicity of the parent molecule and, crucially, the carcinogenicity and mutagenicity of the aromatic amines that can be formed upon reduction. nih.gov
Dose-Response Assessment : This step quantifies the relationship between exposure to the substance and the incidence of adverse effects. Data is often gathered from toxicological studies on the specific aromatic amines.
Exposure Assessment : This involves determining the extent of environmental exposure. For azo dyes, this includes estimating their concentration in industrial effluents, their partitioning into water, soil, and sediment, and the likelihood of them undergoing reductive cleavage in various environmental compartments.
Risk Characterization : The final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in exposed populations or ecosystems. The assessment considers the potential for human exposure through various pathways and the impact on aquatic organisms. ijplantenviro.com
Regulatory frameworks often focus on restricting azo dyes that can release specific carcinogenic aromatic amines. This preventative approach acknowledges that the primary risk is often associated with the degradation products rather than the intact dye itself.
Advanced Analytical Methodologies for C.i. Acid Brown 121 Characterization and Analysis
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable tools in the analysis of dyes like C.I. Acid Brown 121, providing both qualitative and quantitative information.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of dye molecules. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly well-suited for the analysis of non-volatile and thermally labile compounds like acid dyes. sdc.org.ukmdpi.com
Fast Atom Bombardment-Mass Spectrometry (FAB-MS):
FAB-MS has been successfully used for the analysis of metallized dyes. sdc.org.uk In a notable study, the mass spectrum of C.I. Acid Orange 60 was one of the first to be published, demonstrating the utility of this technique. sdc.org.uk Subsequent research focused on optimizing the matrix used in FAB-MS analysis for various sulfonated azo dyes, with thioglycerol being identified as a preferred matrix. sdc.org.uk This technique allows for the ionization of the dye molecule with minimal fragmentation, providing a clear molecular ion peak which is essential for confirming the molecular weight.
Electrospray Ionization-Mass Spectrometry (ESI-MS):
ESI-MS is a soft ionization technique that is highly effective for analyzing ionic and polar molecules such as sulfonated dyes. sdc.org.ukupce.cz The negative-ion mode is generally applicable for both metallized and unmetallized dyes. sdc.org.uk Studies have shown that ESI-MS can be used to analyze dyes with multiple sulfonic acid groups, which form molecular ions with different charges through the loss of protons or the formation of adducts with sodium ions. upce.cz This capability is crucial for characterizing complex dyes like this compound. The coupling of ESI-MS with liquid chromatography (HPLC-ESI-MS) provides a powerful tool for separating and identifying components in complex dye mixtures. upce.czresearchgate.net
| Technique | Ionization Method | Key Application for this compound | Typical Findings |
| FAB-MS | A high-energy beam of neutral atoms strikes a sample in a glycerol (B35011) matrix. | Determination of molecular weight of metallized dyes. sdc.org.uk | Provides clear molecular ion peaks, confirming the overall mass of the dye molecule. sdc.org.uk |
| ESI-MS | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. sdc.org.uk | Structural elucidation and analysis of sulfonated dyes. sdc.org.ukupce.cz | Allows for the identification of multiply charged ions and adducts, providing detailed structural information. upce.cz |
UV-Visible spectroscopy is a fundamental and widely used technique for the quantitative analysis of colored compounds and for monitoring the progress of decolorization processes. technologynetworks.comijprajournal.com The principle of this technique is based on the absorption of ultraviolet and visible light by molecules, which causes electronic transitions. technologynetworks.comrsc.org
The concentration of a dye in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. ijprajournal.comrsc.org For brown dyes, the absorption spectrum typically shows broad bands in the visible region. acs.org For instance, the λmax for acid brown dyes has been noted at around 440 nm. electrochemsci.org
In decolorization studies, UV-Vis spectroscopy is used to monitor the decrease in the absorbance of the dye solution over time. pjoes.com The disappearance of the characteristic absorption peak in the visible region indicates the breakdown of the chromophoric structure of the dye. researchgate.netdbcop.org For example, in the study of other azo dyes, the reduction in the color of the dye solutions was successfully monitored by observing the decrease in the visible absorption peak. researchgate.net
| Parameter | UV-Visible Spectroscopy Application | Significance |
| Concentration Determination | Measurement of absorbance at λmax and application of the Beer-Lambert Law. ijprajournal.comrsc.org | Enables accurate quantification of the dye in solutions for various experimental and industrial purposes. |
| Decolorization Monitoring | Tracking the decrease in absorbance at λmax over time during treatment processes. pjoes.comdbcop.org | Provides a direct measure of the efficiency of the decolorization method by observing the destruction of the chromophore. researchgate.net |
| Degradation Pathway Analysis | Observing changes in the entire UV-Vis spectrum, including the appearance of new peaks. | Can indicate the formation of intermediate products during the degradation process. |
Chromatographic Separation and Identification of this compound and its Metabolites
Chromatographic techniques are essential for separating the components of complex mixtures, allowing for the individual identification and quantification of the parent dye and its various degradation products.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile organic compounds. core.ac.uk In the context of this compound, GC/MS is primarily employed to analyze the smaller, more volatile molecules that are formed during its degradation.
The degradation of complex azo dyes often leads to the formation of various aromatic amines and other organic compounds. researchgate.netresearchgate.net For GC/MS analysis, the degradation products are typically extracted from the aqueous solution using an organic solvent. researchgate.netmdpi.com The separated compounds are then identified based on their mass spectra by comparison with spectral libraries. For example, in the analysis of degradation products of other dyes, compounds like phenol (B47542) and benzene (B151609) derivatives have been identified. researchgate.net Similarly, for a cobalt-complex azo dye, GC/MS analysis identified intermediates such as acetophenone (B1666503) and N-methyloaniline. researchgate.net
| Degradation Product Type | Example Compounds Identified in Azo Dye Degradation | Analytical Significance |
| Aromatic Amines | N-methyloaniline researchgate.net | Key indicators of the cleavage of the azo bond, which is a primary step in the degradation of azo dyes. |
| Phenolic Compounds | Phenol researchgate.net | Suggests the breakdown of the naphtholic and phenolic rings present in the dye structure. |
| Simpler Aromatics | Benzene derivatives, Acetophenone researchgate.net | Indicate further degradation of the initial aromatic fragments into smaller molecules. |
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like acid dyes. lincoln.ac.nznajah.edu It is particularly valuable for assessing the purity of commercial dyes and for quantifying the parent dye during degradation studies.
Reversed-phase HPLC with a suitable mobile phase gradient is commonly employed for the analysis of acid dyes. researchgate.netnajah.edu The separation is typically monitored using a UV-Vis or a photodiode array (PDA) detector, which can provide spectral information for each separated peak, aiding in identification. researchgate.netresearchgate.net For complex mixtures, coupling HPLC with mass spectrometry (HPLC-MS) provides definitive identification of the separated components. upce.czresearchgate.net The quantification of the dye is achieved by creating a calibration curve using standards of known concentrations. psu.edu
| HPLC Application | Methodology | Information Obtained |
| Purity Assessment | Separation of the commercial dye product into its individual components. researchgate.net | Determines the percentage of the main dye component and identifies any impurities or isomers present. |
| Quantification | Analysis of samples at specific time intervals during degradation experiments. najah.edu | Provides precise data on the decrease in the concentration of the parent dye over time. |
| Metabolite Analysis | Separation and detection of less volatile degradation products. researchgate.net | Complements GC/MS by identifying larger, non-volatile intermediates formed during degradation. |
Electrochemical and Other Advanced Analytical Techniques
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis and degradation of dyes. researchgate.net Techniques such as cyclic voltammetry can be used to study the redox properties of the dye, which is relevant to its electrochemical degradation. The electrochemical oxidation of brown acid dyes has been investigated, demonstrating that color and Chemical Oxygen Demand (COD) can be effectively reduced under optimized conditions of current density, pH, and electrolyte concentration. electrochemsci.org
Other advanced techniques that find application in dye analysis include:
Capillary Electrophoresis (CE): This technique offers high separation efficiency and is particularly useful for the analysis of ionic species like acid dyes. researchgate.net CE coupled with mass spectrometry (CE-MS) is a powerful tool for the separation and identification of dyes and their degradation products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis due to lower sensitivity, NMR can provide detailed structural information, especially for the characterization of isolated degradation products. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dye molecule and to observe changes in these groups during degradation. pjoes.commdpi.com
These advanced analytical methodologies, when used in combination, provide a comprehensive understanding of the chemical nature of this compound and its behavior under various conditions.
Conclusion and Future Research Perspectives on C.i. Acid Brown 121
Synthesis of Current Knowledge and Research Achievements
C.I. Acid Brown 121, identified by the CAS Registry Number 6487-04-3, is a complex trisazo dye. worlddyevariety.com Its molecular formula is C28H16N8Na2O14S2, with a molecular weight of 798.58. worlddyevariety.com The manufacturing process involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol. Concurrently, 4-Nitrobenzenamine is diazotized and coupled with the product of the initial reaction. Finally, this intermediate is coupled with the diazo of 2-Amino-4-nitrophenol. worlddyevariety.com
Properties of this compound include its dark yellow-light brown appearance and solubility in water, forming a brown solution. In the presence of strong sulfuric acid, it turns a wine color, and upon dilution, a brown precipitate is formed. The addition of strong hydrochloric acid to its aqueous solution results in a brown precipitate, while a rare sodium hydroxide (B78521) solution turns it red-brown. worlddyevariety.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Brown 121 |
| C.I. Number | 33520 |
| CAS Registry Number | 6487-04-3 |
| Molecular Formula | C28H16N8Na2O14S2 |
| Molecular Weight | 798.58 g/mol |
| Molecular Structure | Trisazo |
| Appearance | Dark yellow-light brown powder |
| Solubility in Water | Soluble |
Identification of Knowledge Gaps and Unexplored Research Avenues
Recommendations for Future Research Directions in Sustainable Dye Chemistry
The future of dye chemistry is intrinsically linked to the principles of sustainability. nih.govmdpi.com For this compound, future research should prioritize the development of more environmentally benign synthesis routes. This could involve exploring enzymatic catalysis or biocatalysis to replace harsh chemical reagents and reduce energy consumption. Investigating the use of renewable feedstocks for the synthesis of the dye's precursors would also be a significant step towards sustainability. mdpi.com
Interdisciplinary Approaches and Emerging Technologies in this compound Research
Addressing the existing knowledge gaps and advancing the sustainability of this compound necessitates an interdisciplinary approach. nih.govmdpi.com Collaboration between chemists, biochemists, environmental scientists, and textile engineers is crucial.
Emerging technologies that could be leveraged include:
Computational Modeling: Molecular modeling and quantum chemical calculations can be employed to predict the dye's properties, including its color, toxicity, and interaction with fibers. This can guide the rational design of new, safer, and more efficient dyes.
Nanotechnology: The use of nanomaterials as catalysts for dye synthesis or in advanced wastewater treatment processes offers promising avenues for improving efficiency and reducing environmental impact.
High-Throughput Screening: This technology can accelerate the discovery of new enzymes or microorganisms for bioremediation and the development of more sustainable dyeing processes. mdpi.com
Biorefinery Concepts: Integrating the production of this compound or its precursors into a biorefinery framework could lead to a more circular economy approach, where waste streams from one process become feedstocks for another. mdpi.com
By embracing these interdisciplinary strategies and emerging technologies, the scientific community can work towards a more comprehensive understanding and a more sustainable future for this compound and the broader dye industry.
Q & A
Q. How to ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Document synthesis protocols using CHEMDRAW schemes and IUPAC nomenclature. Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo. Include step-by-step videos for critical procedures (e.g., column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
